
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves multi-step processes that include the preparation of intermediate compounds. A common synthetic route includes the condensation of an indole derivative with a sulfonyl chloride, followed by alkylation with 2-chloro-5-(trifluoromethyl)phenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production often involves optimized conditions to maximize yield and purity, utilizing large-scale reactors and advanced purification techniques such as chromatography and crystallization. The process must adhere to stringent safety and environmental regulations due to the complex nature of the synthesis and the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines from corresponding nitro or oxo groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Bases and nucleophiles for substitution reactions, such as sodium hydroxide and various amines.
Major Products Formed
Oxidation typically yields sulfoxides or sulfones.
Reduction can result in secondary or tertiary amines.
Substitution reactions might produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has numerous scientific research applications:
Chemistry: Studied for its unique reactivity and as a building block in organic synthesis.
Biology: Explored for its potential as a biochemical probe to study protein interactions.
Medicine: Investigated for its therapeutic potential, particularly in areas such as anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide exerts its effects can be complex and varies depending on its application. Generally, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding. This binding may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
This compound is compared to others with similar structures:
2-((1-(2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chlorophenyl)acetamide: Lacks the azepan-1-yl and trifluoromethyl groups, which could alter its biological activity and chemical properties.
2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide: Similar structure but contains a piperidine ring instead of an azepane ring, potentially impacting its reactivity and application.
These compounds share common features but differ in key substituents that can significantly affect their reactivity, stability, and biological activity. This uniqueness defines their specific use cases and efficacy in various applications.
Conclusion
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a compound with diverse applications and intriguing chemical properties. Its synthesis, chemical reactivity, and potential applications in scientific research highlight its significance in the fields of chemistry, biology, medicine, and industry. The detailed understanding of its preparation, reactions, and mechanisms paves the way for its utilization in various innovative applications.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClF3N3O4S/c26-19-10-9-17(25(27,28)29)13-20(19)30-23(33)16-37(35,36)22-14-32(21-8-4-3-7-18(21)22)15-24(34)31-11-5-1-2-6-12-31/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUZVJAKZQIWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(1H-benzo[d]imidazole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2466163.png)
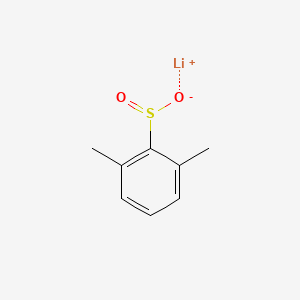
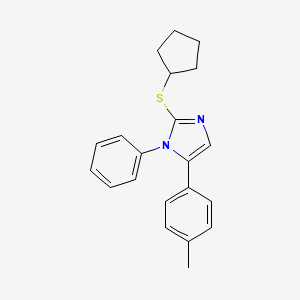
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2466167.png)
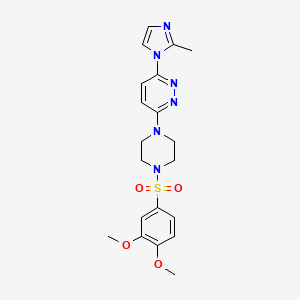
![5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2466169.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2466170.png)
![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)
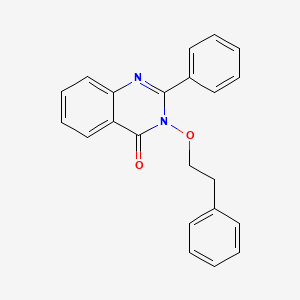
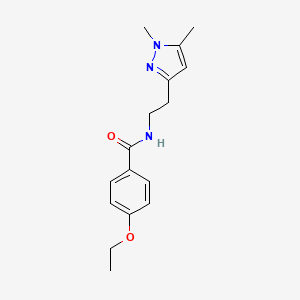
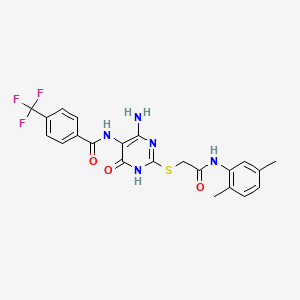
![N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2466180.png)
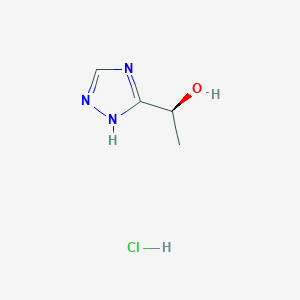
![3-[(2,4-dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466185.png)
